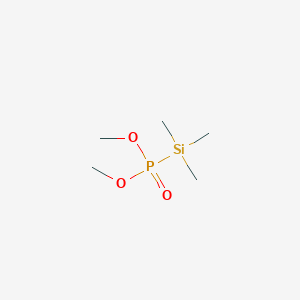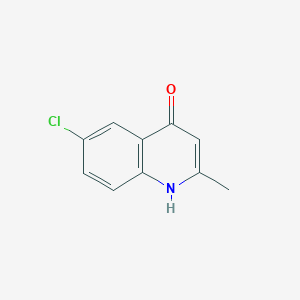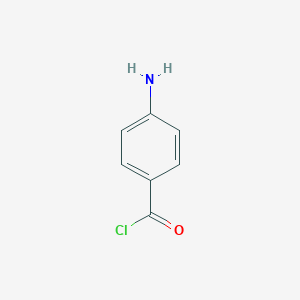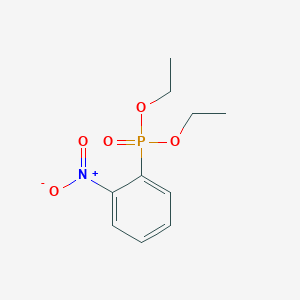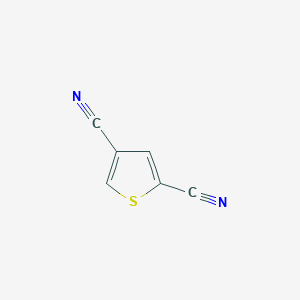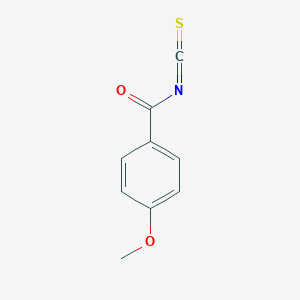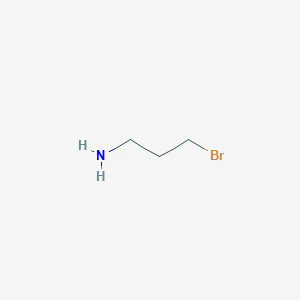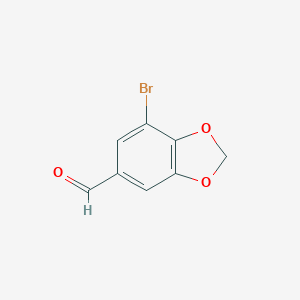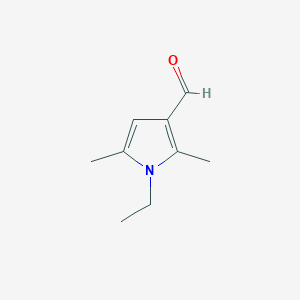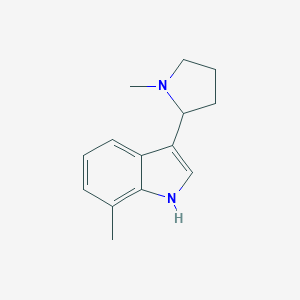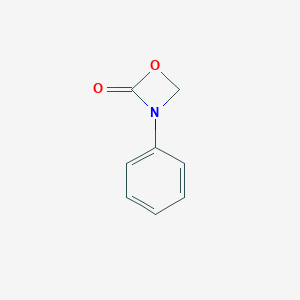
3-Phenyl-1,3-oxazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,3-oxazetidin-2-one, also known as POZ, is a cyclic amino acid derivative that has gained significant attention in recent years due to its unique structure and potential applications in various fields of research. POZ is a four-membered heterocyclic compound that contains a nitrogen atom and a carbonyl group, making it a versatile building block for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,3-oxazetidin-2-one is not fully understood, but it is believed to involve the inhibition of tumor cell proliferation by inducing cell cycle arrest and apoptosis. This compound has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
3-Phenyl-1,3-oxazetidin-2-one has several advantages for use in lab experiments, including its ease of synthesis, high purity, and versatility as a building block for the synthesis of various compounds. However, this compound also has some limitations, including its relatively low stability under certain conditions and the need for specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for research on 3-Phenyl-1,3-oxazetidin-2-one, including the development of novel anticancer agents based on its structure and the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the synthesis of this compound derivatives with improved stability and bioactivity could lead to the development of more effective drugs. Overall, the unique structure and potential applications of this compound make it an exciting area of research with significant potential for future discoveries.
Synthesis Methods
3-Phenyl-1,3-oxazetidin-2-one can be synthesized through various methods, including the reaction of an N-protected amino acid with phosgene, followed by cyclization with a suitable nucleophile. Another method involves the reaction of an N-protected amino acid with triphosgene, followed by cyclization with a suitable nucleophile. These methods have been optimized to provide high yields of this compound with excellent purity.
Scientific Research Applications
3-Phenyl-1,3-oxazetidin-2-one has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to possess significant antitumor activity, making it a promising lead compound for the development of novel anticancer agents. This compound has also been used as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various biologically active compounds.
properties
CAS RN |
16877-22-8 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-phenyl-1,3-oxazetidin-2-one |
InChI |
InChI=1S/C8H7NO2/c10-8-9(6-11-8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
GWZJVXFKDKOJPE-UHFFFAOYSA-N |
SMILES |
C1N(C(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
C1N(C(=O)O1)C2=CC=CC=C2 |
synonyms |
3-Phenyl-1,3-oxazetidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



